D&C Brown No. 1

Catalog No.
S655927
CAS No.
1320-07-6
M.F
C20H17N4NaO5S
M. Wt
448.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D&C Brown No. 1

CAS Number

1320-07-6

Product Name

D&C Brown No. 1

IUPAC Name

sodium;4-[2-[5-[(2,4-dimethylphenyl)hydrazinylidene]-4,6-dioxocyclohex-2-en-1-ylidene]hydrazinyl]benzenesulfonate

Molecular Formula

C20H17N4NaO5S

Molecular Weight

448.4 g/mol

InChI

InChI=1S/C20H18N4O5S.Na/c1-12-3-8-16(13(2)11-12)22-24-19-18(25)10-9-17(20(19)26)23-21-14-4-6-15(7-5-14)30(27,28)29;/h3-11,21-22H,1-2H3,(H,27,28,29);/q;+1/p-1

InChI Key

VRDAELYOGRCZQD-UHFFFAOYSA-M

SMILES

CC1=CC(=C(C=C1)NN=C2C(=O)C=CC(=NNC3=CC=C(C=C3)S(=O)(=O)[O-])C2=O)C.[Na+]

Synonyms

RESORCIN BROWN;RESORCIN BROWN R;sodium 4-[[3-[(2,4-dimethylphenyl)azo]-2,6-dihydroxyphenyl]azo]benzenesulphonate;4-[[3-[(dimethylphenyl)azo]-2,4-dihydroxyphenyl]azo]-benzenesulfonicacimo;c.i.acidorange24;sodium,4-[(2Z)-2-[(5E)-5-[(2,4-dimethylphenyl)hydrazinylidene]-4,6-dioxocyclohex-2-en-1-ylidene]hydrazinyl]benzenesulfonate;nosodiumsalt;CI 20170

Canonical SMILES

CC1=CC(=C(C=C1)NN=C2C(=O)C=CC(=NNC3=CC=C(C=C3)S(=O)(=O)[O-])C2=O)C.[Na+]

Isomeric SMILES

CC1=CC(=C(C=C1)N/N=C/2\C(=O)C=C/C(=N\NC3=CC=C(C=C3)S(=O)(=O)[O-])/C2=O)C.[Na+]

Limited Research Availability:

D&C Brown No. 1, also known as Acid Orange 24 and CI 20170, is a synthetic azo dye. While commonly used in various commercial applications, scientific research specifically investigating its applications is limited. The Environmental Working Group (EWG) Skin Deep database, which compiles information on cosmetic ingredients, categorizes the data availability for D&C Brown No. 1 as "limited-fair", indicating a modest volume of research exists but may not be directly relevant to scientific applications [].

Potential Research Areas:

Despite the lack of dedicated research, some potential scientific applications of D&C Brown No. 1 can be extrapolated based on its properties and existing knowledge of azo dyes:

  • Biological Staining: Azo dyes, in general, are known for their ability to bind to specific biological molecules, making them valuable tools in various staining techniques. D&C Brown No. 1, due to its specific chemical structure, might hold potential for staining specific cell types or tissues, but this application requires dedicated research to confirm its efficacy and safety.
  • Material Science: Azo dyes possess unique optical and electrical properties, leading to their exploration in various material science applications. D&C Brown No. 1, with its specific properties, could potentially be investigated for its suitability in developing novel materials with desired optical or electrical functionalities. However, further research is necessary to determine its effectiveness and potential applications.

D&C Brown No. 1, also known as CI 20170, is a synthetic dye classified as a disazo colorant. It is primarily used in cosmetics and personal care products, although it has faced scrutiny due to safety concerns. The compound's chemical structure includes a complex arrangement of aromatic rings and functional groups, which contribute to its color properties and reactivity. The empirical formula for D&C Brown No. 1 is C20H18N4O5S.Na, with a molecular weight of 448.4 g/mol .

Typical of azo compounds, including azo cleavage under acidic conditions, which can lead to the formation of potentially harmful aromatic amines. In biological systems, the dye can be metabolized by gut microbiota, resulting in the release of these amines, which have been associated with mutagenic activity . The dye's stability can be affected by factors such as pH and light exposure, leading to degradation products that may possess different biological activities.

The biological activity of D&C Brown No. 1 has raised concerns regarding its potential carcinogenic effects. Studies have indicated that azo dyes can generate nitrenium ions that interact with DNA, particularly with guanine bases, leading to mutagenesis . Although D&C Brown No. 1 is classified as having low acute toxicity and minimal irritative effects on skin and eyes, long-term exposure may pose risks, including endocrine disruption and carcinogenicity .

The synthesis of D&C Brown No. 1 typically involves a multi-step process:

  • Diazotization: An amine precursor is reacted with nitrous acid to form a diazonium salt.
  • Coupling Reaction: The diazonium salt is then coupled with a phenolic compound (such as resorcinol) to form the azo dye.
  • Purification: The resultant product is purified to remove unreacted starting materials and by-products.

These steps ensure that the final product meets safety and quality standards for use in cosmetics .

Unique FeaturesD&C Red No. 9CI Pigment Red 53:1Cosmetics and drugsKnown for its vivid red hueD&C Yellow No. 5CI Food Yellow 3Food coloringWater-solubleD&C Green No. 6CI Food Green 3Food coloringLess stable than brown dyesD&C Blue No. 1CI Food Blue 2CosmeticsStronger colorfastness

D&C Brown No. 1 is unique due to its specific shade and properties as a disazo dye compared to these other compounds, which may have different applications and stability profiles .

Research on interaction studies involving D&C Brown No. 1 has focused on its metabolic pathways and potential interactions with biological systems. Notably:

  • Microbial Metabolism: Studies suggest that gut microbiota can metabolize D&C Brown No. 1 into various amines, which may exhibit different toxicological profiles.
  • DNA Interaction: The formation of nitrenium ions from D&C Brown No. 1 has been linked to DNA damage through adduct formation with nucleobases .
  • Endocrine Disruption: Limited evidence suggests that the compound may interfere with hormonal functions, although more research is needed to clarify these effects .

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

448.08173511 g/mol

Monoisotopic Mass

448.08173511 g/mol

Heavy Atom Count

31

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 45 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 40 of 45 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1320-07-6

Wikipedia

Acid Orange 24

Use Classification

EPA Safer Chemical Functional Use Classes -> Colorants
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
Cosmetics -> Hair dyeing

General Manufacturing Information

Benzenesulfonic acid, 4-[2-[3-[2-(dimethylphenyl)diazenyl]-2,4-dihydroxyphenyl]diazenyl]-, sodium salt (1:1): ACTIVE
Benzenesulfonic acid, 4-[2-[3-[2-(2,4-dimethylphenyl)diazenyl]-2,4-dihydroxyphenyl]diazenyl]-, sodium salt (1:1): ACTIVE

Dates

Modify: 2023-08-15
1. Garzóón-Zúñga MA, Sandoval-Villasana AM, Moeller-Chávez GE. Decolorization of the AO24 azo dye and reduction of toxicity and genotoxicity in trickling biofilters. Water Environ Res. 2011 Feb;83(2):107-15. doi: 10.2175/106143010x12780288627977. PMID: 21449472.

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